1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts significant stability and reactivity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The trifluoromethoxy group can be introduced through various methods, including nucleophilic substitution or radical trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the trifluoromethoxy group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its stability and reactivity.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carboxylic acid
- 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2097988-16-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring is known for its diverse applications in drug development, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is C10H6F3N3O3, with a molecular weight of 273.17 g/mol. The trifluoromethoxy group contributes significantly to the compound's lipophilicity and biological activity.
Antiproliferative Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of leukemia cell lines such as K-562 and HL-60 .
Table 1: Antiproliferative Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4a | K-562 | 5.0 | Induction of apoptosis |
4b | HL-60 | 7.5 | DNA fragmentation |
4c | MOLT-4 | 6.0 | Mitochondrial membrane potential loss |
Enzyme Inhibition
The triazole moiety is also recognized for its ability to inhibit various enzymes. For example, studies have indicated that certain triazole derivatives can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in physiological processes such as respiration and acid-base balance .
Table 2: Enzyme Inhibition by Triazole Derivatives
Compound | Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|---|
9a | CA-II | 12.0 | Competitive |
9b | CA-II | 15.5 | Non-competitive |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethoxy has been shown to enhance the antiproliferative potency against cancer cells . SAR studies indicate that modifications at specific positions on the triazole ring can lead to significant changes in activity profiles.
Figure 1: Structure-Activity Relationship Overview
SAR Overview
Case Study 1: Anticancer Activity
A study involving several triazole derivatives demonstrated that the introduction of a trifluoromethoxy group significantly increased cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and interaction with cellular targets .
Case Study 2: Anti-Cholinesterase Activity
Another investigation highlighted the potential of triazole derivatives as anti-cholinesterase agents. Compounds with para-substituted trifluoromethyl groups exhibited superior inhibition against butyrylcholinesterase (BuChE), suggesting their utility in treating neurodegenerative diseases .
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYJVRFKBHSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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